molecular formula C13H9FO3 B2434944 2-(3-Fluorophenoxy)benzoic acid CAS No. 2795-62-2

2-(3-Fluorophenoxy)benzoic acid

Cat. No.: B2434944
CAS No.: 2795-62-2
M. Wt: 232.21
InChI Key: HXKJAUHXJNUFFH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)benzoic acid is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure, which includes a fluorine atom attached to a phenoxy group, making it a valuable compound for various applications.

Scientific Research Applications

2-(3-Fluorophenoxy)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a tracer in petrochemical exploration.

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is classified as harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)benzoic acid: Similar in structure but with the fluorine atom in a different position.

    2,3-Difluorobenzoic acid: Contains two fluorine atoms on the benzoic acid ring.

    4-(Fluorosulfonyl)benzoic acid: Contains a fluorosulfonyl group instead of a phenoxy group.

Uniqueness

2-(3-Fluorophenoxy)benzoic acid is unique due to its specific fluorine substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(3-fluorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKJAUHXJNUFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

o-Iodobenzoic acid (12.4 g.) and nitrobenzene (5 ml.) were treated under stirring at 140°-150° with 3.4 g. of anhydrous potassium carbonate; the mixture was stirred for 10 minutes at 160°, and 3-fluorophenol (7 g.) was added, followed by portionwise addition of potassium carbonate (7 g.) and copper powder (0.1 g.) The mixture was stirred at 160°-165° for 45 minutes, cooled, diluted with water, and treated with 5 N HCl to give the title compound, m.p. 122°. ##STR9##
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